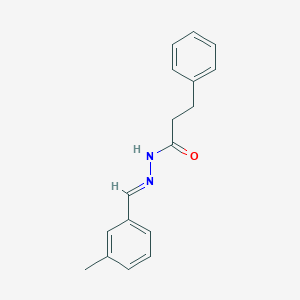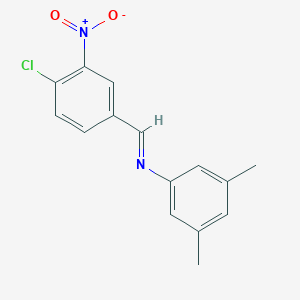![molecular formula C31H20ClN5O2S B325968 (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B325968.png)
(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a thiazole ring, a pyrazole ring, and a hydrazone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the pyrazole ring, and finally the introduction of the hydrazone group. Common reagents used in these steps include thiourea, substituted benzaldehydes, and hydrazine derivatives. The reactions are often carried out under controlled conditions such as specific temperatures, solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrazole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities. .
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazone moiety can form covalent bonds with target proteins, enhancing the compound’s potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents.
Uniqueness
(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of thiazole, pyrazole, and hydrazone moieties.
Properties
Molecular Formula |
C31H20ClN5O2S |
|---|---|
Molecular Weight |
562 g/mol |
IUPAC Name |
(4E)-4-[(2-benzoyl-4-chlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one |
InChI |
InChI=1S/C31H20ClN5O2S/c32-23-16-17-25(24(18-23)29(38)22-14-8-3-9-15-22)34-35-28-27(21-12-6-2-7-13-21)36-37(30(28)39)31-33-26(19-40-31)20-10-4-1-5-11-20/h1-19,34H/b35-28+ |
InChI Key |
STLUUCMUYVDUGI-AWQADKOQSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=NNC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)C(=N3)C6=CC=CC=C6 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)/C(=N/NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)/C(=N3)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=NNC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)C(=N3)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,3-dichlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B325886.png)
![{3-[(2,3-Dichlorobenzylidene)amino]phenyl}methanol](/img/structure/B325889.png)
![3-iodo-N-[(2-methoxy-1-naphthyl)methylene]-4-methylaniline](/img/structure/B325892.png)
![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B325893.png)

![N'-[1-(3-aminophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B325896.png)
![4-ethoxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B325898.png)
![(6E)-6-[(3,5-dichloroanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B325900.png)
![N-[4-(benzyloxy)benzylidene]-3,5-dimethylaniline](/img/structure/B325901.png)
![3,5-dichloro-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325903.png)
![(2,4-Dichlorophenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B325904.png)
![4-[2-(Dicyanomethylene)hydrazino]benzenesulfonamide](/img/structure/B325909.png)

